2'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid is an organic compound with significant applications in both chemistry and biology. It serves as a versatile building block in organic synthesis, particularly for creating complex biphenyl derivatives. This compound is classified under carboxylic acids and is characterized by its unique biphenyl structure, which contributes to its reactivity and utility in various chemical reactions.
The compound can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction, which is a common approach for forming carbon–carbon bonds in organic synthesis. The industrial production often utilizes continuous flow reactors to enhance yield and purity.
The synthesis of 2'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid typically involves the following steps:
The reaction conditions are critical for optimizing yield and purity. For example, the use of palladium catalysts in the Suzuki reaction allows for efficient coupling reactions under controlled conditions. In industrial settings, continuous flow reactors are employed to maintain optimal temperatures and pressures, enhancing the scalability of the synthesis process.
The molecular structure of 2'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid features:
Property | Value |
---|---|
Molecular Formula | C15H12O4 |
Molecular Weight | 256.25 g/mol |
InChI | InChI=1S/C15H12O4/c1-19-... |
InChI Key | RIDUWEVNOLKOHZ-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(=O)O |
2'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
The mechanism by which 2'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid exerts its effects varies based on its application:
2'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid has several significant applications:
This compound highlights the intersection of organic chemistry with practical applications across various scientific fields.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5